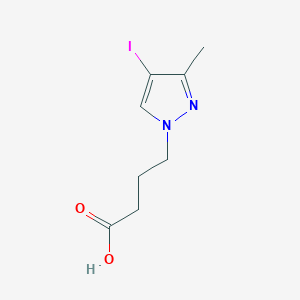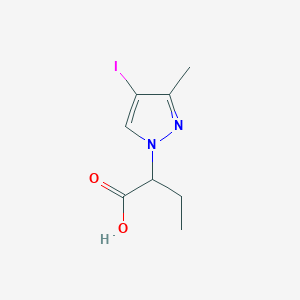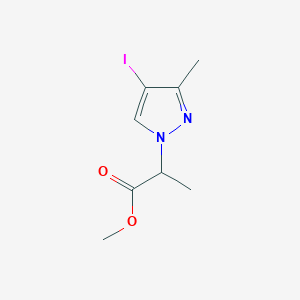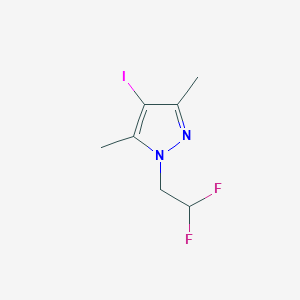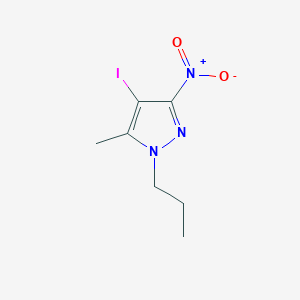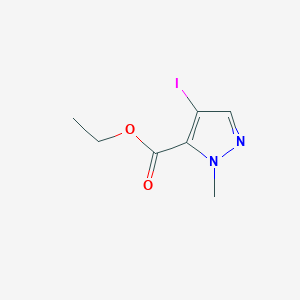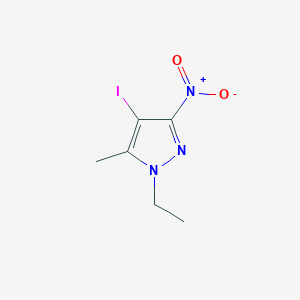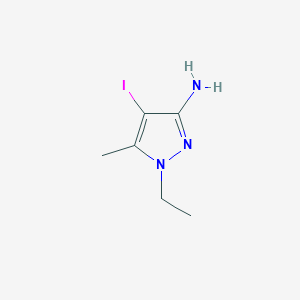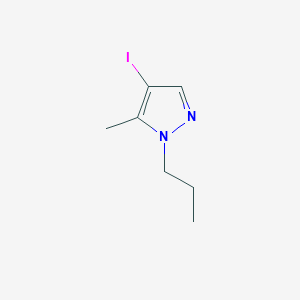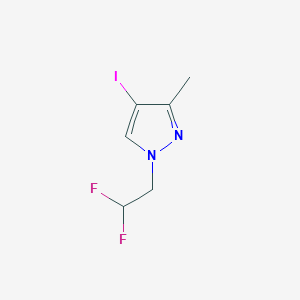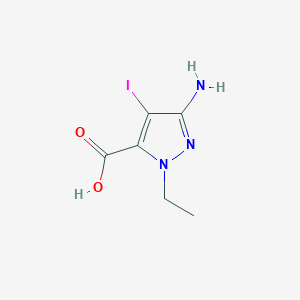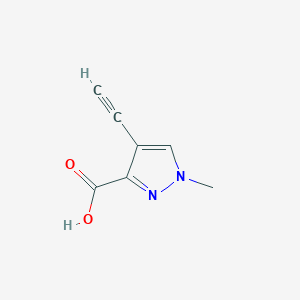![molecular formula C9H13N B3047246 1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole CAS No. 13618-92-3](/img/structure/B3047246.png)
1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole
Overview
Description
1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole is a chemical compound with the molecular formula C9H13N . It is a derivative of pyrrole, a heterocyclic aromatic organic compound. There are various derivatives of this compound such as Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate and Ethyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate .
Molecular Structure Analysis
The InChI code for Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate, a derivative of 1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole, is 1S/C11H15NO2/c1-14-11(13)10-7-8-5-3-2-4-6-9(8)12-10/h7,12H,2-6H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate, a derivative of 1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole, has a molecular weight of 193.25 . It has a boiling point of 376.1±42.0C at 760 mmHg . The compound is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of cyclohepta[b]pyrrole derivatives involves reactions like enamine alkylation, condensation, and hydride abstraction. These derivatives have distinct chemical and spectral properties, making them valuable in chemical research for studying molecular structures and reactions (Iino & Nitta, 1994).
Novel Molecules and Systems
- Cyclohepta[b]pyrrole compounds have been used to create novel molecules like the 20π antiaromatic system and benzimidazoles. These compounds showcase unique reactivities and properties, contributing to the development of new chemical systems (Abe, Ishikawa, Hayashi, & Miura, 1990).
Aromaticity and Oxidation Properties
- The aromatic nature and oxidation properties of certain cyclohepta[b]pyrrole derivatives have been investigated. These compounds exhibit interesting electrochemical behaviors and can function as oxidizing agents in certain conditions, offering insights into electron transfer and oxidation reactions (Mitsumoto & Nitta, 2004).
Gold-Catalyzed Cascade Reactions
- Gold-catalyzed cascade reactions using cyclohepta[b]pyrroles lead to the construction of complex molecular structures like dihydrocyclohepta[b]pyrroles. These reactions demonstrate the potential of gold catalysts in organic synthesis and the formation of intricate heterocyclic compounds (Hamada, Yoshida, Oishi, & Ohno, 2017).
Synthesis of Tricyclic and Tetracyclic Tropone Derivatives
- Cyclohepta[b]pyrrole derivatives are used in synthesizing tricyclic and tetracyclic tropone derivatives. These studies contribute to understanding the structural and reactivity aspects of these complex ring systems (Sato & Sunagawa, 1967).
Photochemical Applications
- Certain cyclohepta[b]pyrrole derivatives exhibit potent photo-antiproliferative activity, making them potential candidates for photodynamic therapy in cancer treatment. These compounds can be activated by specific wavelengths of light to exert cytotoxic effects (Spanò et al., 2017).
Pharmaceutical Research
- Derivatives of cyclohepta[b]pyrrole, like 6,7-dihydro-5H-cyclopenta[b] pyridine, find applications in pharmaceutical research, particularly in developing drugs with antimicrobial properties. These compounds are also used in synthesizing plant protection agents and synthetic resins (Fu Chun, 2007).
Explosives Detection
- Pyrrole derivatives are used in developing sensors for explosives detection, leveraging their optoelectronic properties. These compounds' sensitivity to nitroaromatic explosives makes them valuable in security and environmental monitoring (Chen, Jin, Wang, & Lu, 2011).
Safety And Hazards
Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-4-8-6-7-10-9(8)5-3-1/h6-7,10H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWWJFXURJCADQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30490677 | |
| Record name | 1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole | |
CAS RN |
13618-92-3 | |
| Record name | 1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13618-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30490677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



